molecular formula C16H20O3 B1323876 cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-25-7

cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323876
M. Wt: 260.33 g/mol
InChI Key: RZFZOZPIIDIKJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is represented by the linear formula C16H20O3 . The InChI code for this compound is 1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 .

Scientific Research Applications

Photochemistry and Synthesis

  • Synthesis Techniques : The photochemistry of related compounds such as cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides has been explored. These compounds were synthesized from 10-ethoxycarbonyl-A1g-octal-2-one, highlighting the potential of similar methods for cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Brown, 1964).

Chemical Analysis and Monitoring

  • Analytical Method Development : Analytical methods have been developed for determining metabolites of similar compounds, such as cis-, trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, in human urine. This suggests potential applications in monitoring exposure or metabolism related to cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Arrebola et al., 1999).

Structural and Conformational Studies

  • Molecular Conformation Studies : Research on compounds like cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids can inform similar studies on the conformational aspects of cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in various environments (Yanaka et al., 1981).

Reactions and Transformations

  • Chemical Reactions and Transformations : Studies on the behavior of related cyclohexane derivatives under different conditions, such as their reactions with benzene in the presence of aluminum chloride, could be relevant for understanding the reactivity of cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (嘉一郎 & 田村, 1972).

Industrial Applications

  • Industrial Synthesis : The preparation of similar cyclohexane derivatives has industrial applications, such as the synthesis of 1-t-Butylcyclohexanecarboxylic acid from cyclohexanols, suggesting potential industrial synthetic routes for related compounds like cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Bekkum et al., 2010).

properties

IUPAC Name

4-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(9-7-12)16(18)19/h3-5,12-13H,6-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZOZPIIDIKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207201
Record name trans-4-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

736136-25-7
Record name trans-4-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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